molecular formula C7H7NO3S B14512269 (Pyridine-4-sulfinyl)acetic acid CAS No. 62981-26-4

(Pyridine-4-sulfinyl)acetic acid

Cat. No.: B14512269
CAS No.: 62981-26-4
M. Wt: 185.20 g/mol
InChI Key: DOJYVEULZCDFAR-UHFFFAOYSA-N
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Description

(Pyridine-4-sulfinyl)acetic acid is a sulfinyl-substituted acetic acid derivative featuring a pyridine ring at the 4-position. The sulfinyl group (S=O) confers moderate polarity and oxidative reactivity, distinguishing it from sulfanyl (S-) or sulfonyl (SO₂) analogs. For instance, sulfinyl-containing analogs typically exhibit higher acidity compared to sulfanyl derivatives due to the electron-withdrawing nature of the sulfinyl group .

Properties

CAS No.

62981-26-4

Molecular Formula

C7H7NO3S

Molecular Weight

185.20 g/mol

IUPAC Name

2-pyridin-4-ylsulfinylacetic acid

InChI

InChI=1S/C7H7NO3S/c9-7(10)5-12(11)6-1-3-8-4-2-6/h1-4H,5H2,(H,9,10)

InChI Key

DOJYVEULZCDFAR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1S(=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Pyridine-4-sulfinyl)acetic acid typically involves the introduction of a sulfinyl group to the pyridine ring followed by the addition of an acetic acid moiety. One common method involves the oxidation of a pyridine derivative using an oxidizing agent such as hydrogen peroxide or a peracid to introduce the sulfinyl group. The acetic acid moiety can then be introduced through a carboxylation reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (Pyridine-4-sulfinyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, modulating their activity. The acetic acid moiety can enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Analogs and Substituent Effects

The following table summarizes critical differences between (Pyridine-4-sulfinyl)acetic acid and its analogs:

Compound Name Heteroatom/Group Substituents on Pyridine Key Properties/Applications Reference
This compound Sulfinyl (S=O) None Moderate polarity, potential ligand N/A
(4-Pyridoylselenyl)acetic acid Seleninyl (Se=O) None Higher redox activity; selenium’s larger atomic radius may enhance metal coordination
2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]-sulfanyl}acetic acid Sulfanyl (S-) Pyrimidinyl substituent Lower acidity; used in crystal engineering (R factor = 0.035)
2-Chloro-6-methylpyrimidine-4-carboxylic acid Chloro, methyl Pyrimidine core High purity (100%); industrial intermediate
Ethyl 2-{[4-(pyridin-4-yl)pyrimidin-2-yl]-sulfanyl}acetate Sulfanyl (S-) Ethyl ester Ester derivative; improved solubility in organic solvents
Functional Group Impact
  • Sulfinyl vs.
  • Sulfanyl vs. Sulfinyl : Sulfanyl derivatives (e.g., 2-{[4-(pyridin-2-yl)pyrimidin-2-yl]-sulfanyl}acetic acid) lack the sulfinyl group’s electron-withdrawing effect, resulting in lower acidity and reduced oxidative stability .

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